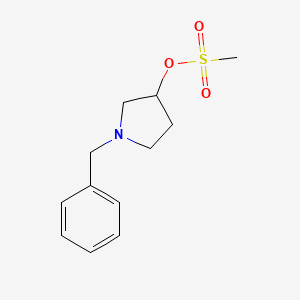

1-benzylpyrrolidin-3-yl methanesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpyrrolidin-3-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-17(14,15)16-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIDTDIDEPGKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility and Solvation Dynamics of 1-Benzylpyrrolidin-3-yl Methanesulfonate in Organic Solvents: A Technical Guide for Synthetic Applications

Executive Summary

As a critical electrophilic intermediate in modern organic synthesis, 1-benzylpyrrolidin-3-yl methanesulfonate (CAS: 104016-82-2) 12 requires precise solvent management to maximize yields in downstream nucleophilic substitutions. It is extensively utilized in the stereospecific synthesis of chiral 3-substituted pyrrolidines, such as chiral N-heterocyclic diselenides 3. This whitepaper provides an in-depth analysis of its solubility profile, the causality behind solvent selection, and self-validating protocols for its application in drug development and materials science.

Physicochemical Profiling & Structural Influence on Solubility

Understanding the solubility of 1-benzylpyrrolidin-3-yl methanesulfonate requires deconstructing its molecular architecture. The molecule exhibits a distinct amphiphilic character driven by three structural pillars:

-

The N-Benzyl Group (Lipophilic Core): The aromatic benzyl ring imparts significant lipophilicity and high polarizability. This drives its exceptional solubility in halogenated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene).

-

The Pyrrolidine Ring (Conformational Flexibility): The flexible five-membered nitrogen heterocycle prevents tight crystalline packing. Consequently, the compound typically presents as a viscous oil or a low-melting solid at room temperature 3, which inherently lowers the thermodynamic barrier to dissolution compared to highly crystalline intermediates.

-

The Methanesulfonate Ester (Polar Acceptor): The mesylate group (–OMs) is highly polar and acts as a strong hydrogen-bond acceptor. This functional group ensures solubility in polar aprotic solvents (e.g., DMF, DMSO) but renders the molecule susceptible to solvolysis if exposed to highly protic environments (e.g., unbuffered water or hot alcohols) for prolonged periods.

Empirical Solubility Matrix in Organic Solvents

The table below synthesizes the solubility profile of 1-benzylpyrrolidin-3-yl methanesulfonate across various solvent classes. Data is extrapolated from its structural parameters and empirical behaviors observed during standard synthetic workflows 4.

| Solvent Category | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Application / Mechanistic Rationale |

| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 500 (Highly Soluble) | Primary solvent for synthesis and extraction; inert to the mesylate ester 4. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 300 (Highly Soluble) | Optimal for SN2 reactions; solvates cations while leaving nucleophiles highly reactive 5. |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | > 200 (Soluble) | Alternative for SN2 reactions requiring lower boiling points for easier solvent removal. |

| Polar Protic | Methanol (MeOH) | 32.7 | 50 - 100 (Soluble) | Useful for polar washing, though carries a risk of transesterification/solvolysis over time. |

| Non-Polar | Toluene | 2.38 | 10 - 50 (Moderately) | Utilized in specific organometallic cross-couplings or non-polar reflux conditions. |

| Non-Polar | n-Hexane | 1.88 | < 1 (Poorly Soluble) | Ideal anti-solvent for precipitation or as a mobile phase component in silica gel chromatography 4. |

Causality in Solvent Selection for Downstream Workflows

Selecting the correct solvent is not merely about achieving dissolution; it is about controlling the transition state of the chemical reaction.

Extraction and Isolation (Why DCM?): The mesylation of 1-benzylpyrrolidin-3-ol is standardly performed in dichloromethane (DCM) with triethylamine 4. DCM is selected because its low dielectric constant prevents the premature solvolysis of the highly reactive mesylate ester. During the aqueous quench, DCM perfectly solvates the neutral mesylate while rejecting aqueous byproducts (e.g., triethylamine hydrochloride), ensuring a clean phase separation.

Nucleophilic Substitution (Why DMF?): In SN2 reactions (such as the synthesis of chiral diselenides), the solvent must solvate the mesylate without deactivating the incoming nucleophile. Polar aprotic solvents like DMF (ε = 36.7) solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "naked" and highly reactive. Furthermore, DMF stabilizes the polar transition state as the mesylate leaving group departs, ensuring high stereochemical inversion fidelity (Walden inversion) 5.

Experimental Protocols

Protocol 1: Self-Validating Gravimetric Solubility Determination

This protocol ensures that solubility data is not artificially inflated by suspended micro-particles or residual high-boiling solvents.

-

Saturation: Add an excess of 1-benzylpyrrolidin-3-yl methanesulfonate (approx. 500 mg) to 1.0 mL of the target solvent in a 2.0 mL Eppendorf tube.

-

Equilibration: Agitate the suspension at 25°C for 24 hours using a thermoshaker to ensure thermodynamic equilibrium.

-

Centrifugation (Self-Validation Step 1): Centrifuge the mixture at 10,000 rpm for 15 minutes. This critical step forces any undissolved micro-emulsions or particles to the bottom, ensuring only the true saturated supernatant is sampled.

-

Sampling & Evaporation: Extract exactly 0.5 mL of the clear supernatant and transfer it to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by high vacuum drying.

-

Gravimetric Analysis (Self-Validation Step 2): Weigh the vial repeatedly every 2 hours under vacuum until a constant weight is achieved. This guarantees complete solvent removal. Calculate solubility in mg/mL.

Protocol 2: Optimized SN2 Substitution Workflow

Methodology for converting the mesylate into a functionalized chiral pyrrolidine.

-

Dissolution: Dissolve 1.0 equivalent of purified 1-benzylpyrrolidin-3-yl methanesulfonate in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

-

Nucleophile Addition: Slowly add 1.2 equivalents of the desired nucleophile (e.g., a selenolate anion generated in situ).

-

Thermal Activation: Heat the reaction mixture to 80–100°C. The polar aprotic nature of DMF will stabilize the transition state, facilitating the departure of the resonance-stabilized methanesulfonate anion 5.

-

Quench & Extraction: Cool to room temperature, dilute with water, and extract with ethyl acetate or DCM. Wash the organic layer extensively with brine to remove residual DMF.

-

Desiccation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Visualizations

Workflow for the synthesis, extraction, and isolation of the mesylate intermediate.

Solvation dynamics and mechanistic pathway of the SN2 nucleophilic substitution.

References

-

Title: Synthesis of new chiral N-heterocyclic diselenides and their application in the alkoxyselenylation reaction Source: RSC Advances, Royal Society of Chemistry URL: [Link]

-

Title: 1-Benzylpyrrolidin-3-yl methanesulfonate | C12H17NO3S | CID 9899811 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C−N and C−O Bond Formation Source: AA Blocks (Catalog Reference for CAS 104016-82-2) URL: [Link]

Sources

- 1. 1-Benzylpyrrolidin-3-yl methanesulfonate | C12H17NO3S | CID 9899811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. Synthesis of new chiral N-heterocyclic diselenides and their application in the alkoxyselenylation reaction - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ01434C [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

(R)-1-benzylpyrrolidin-3-yl methanesulfonate vs (S)-enantiomer properties

An in-depth analysis of chiral pyrrolidine derivatives requires a rigorous understanding of stereocontrol, leaving group dynamics, and nucleophilic substitution mechanisms. As a Senior Application Scientist, I have structured this technical guide to dissect the comparative properties, mechanistic pathways, and practical laboratory workflows for the (R)- and (S)-enantiomers of 1-benzylpyrrolidin-3-yl methanesulfonate.

This whitepaper will equip researchers and drug development professionals with the causality behind experimental choices and self-validating protocols necessary for successful asymmetric synthesis.

The Strategic Role of Chiral Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs). When functionalized at the C3 position, the stereocenter becomes a critical determinant of biological activity. 1-benzylpyrrolidin-3-yl methanesulfonate serves as a highly versatile chiral building block. By utilizing the methanesulfonate (mesylate) moiety as a leaving group, chemists can execute stereospecific nucleophilic substitutions (

The choice of a mesylate over a tosylate or halide is highly deliberate. The secondary carbon at the C3 position of the pyrrolidine ring is sterically hindered. A tosylate group introduces excessive bulk, which can impede the approach of the nucleophile and increase the probability of competing elimination (E2) reactions. The mesylate offers an optimal balance: it is an excellent leaving group due to resonance stabilization of the departing anion, yet compact enough to facilitate a clean, backside

Physicochemical & Structural Profiling

While the (R)- and (S)-enantiomers share identical scalar physicochemical properties, their spatial orientation dictates their trajectory in asymmetric synthesis. Below is a consolidated structural profile based on verified spectroscopic data[1].

Table 1: Comparative Profiling of 1-benzylpyrrolidin-3-yl methanesulfonate Enantiomers

| Property | (R)-1-benzylpyrrolidin-3-yl methanesulfonate | (S)-1-benzylpyrrolidin-3-yl methanesulfonate |

| Molecular Formula | C₁₂H₁₇NO₃S | C₁₂H₁₇NO₃S |

| Molecular Weight | 255.33 g/mol | 255.33 g/mol |

| Stereocenter | C3 (R-configuration) | C3 (S-configuration) |

| Leaving Group | Methanesulfonate (-OMs) | Methanesulfonate (-OMs) |

| Key ¹H NMR (CDCl₃) | δ 2.97 (s, 3H), 3.64 (q, 2H), 5.17 (m, 1H) | δ 2.97 (s, 3H), 3.64 (q, 2H), 5.17 (m, 1H) |

| Downstream Target | Yields (S)-products via | Yields (R)-products via |

| Primary Applications | 2[2] | 1[1] |

Mechanistic Dynamics: The Walden Inversion

The utility of these enantiomers lies in their predictable stereochemical inversion. When the (S)-mesylate is subjected to a nucleophile, the reaction proceeds via a concerted mechanism where bond-breaking and bond-forming occur simultaneously. The nucleophile attacks the

SN2 stereoinversion pathway from (S)-pyrrolidinol to (R)-product via mesylate intermediate.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, any protocol utilizing these chiral building blocks must incorporate self-validating checkpoints. The following methodology details the synthesis and subsequent substitution of (S)-1-benzylpyrrolidin-3-yl methanesulfonate, explaining the causality behind each parameter.

Part A: Synthesis of (S)-1-benzylpyrrolidin-3-yl methanesulfonate

Objective: Convert (S)-1-benzyl-3-pyrrolidinol to the mesylate without racemization[1].

-

Reaction Setup: Dissolve 1.0 eq of (S)-1-benzyl-3-pyrrolidinol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive methanesulfonyl chloride into methanesulfonic acid.

-

-

Base Addition: Add 1.5 eq of Triethylamine (

) and cool the reactor to 0 °C.-

Causality:

acts as an acid scavenger to neutralize the HCl generated during the reaction. Cooling to 0 °C suppresses exothermic side reactions, specifically minimizing the risk of E1cb or E2 elimination which would destroy the stereocenter.

-

-

Mesylation: Dropwise addition of 1.2 eq Methanesulfonyl chloride (MsCl) via a syringe pump over 30 minutes. Stir for 2 hours at room temperature.

-

Self-Validation Checkpoint (Retention Verification): Post-aqueous workup, isolate the product. Validate the integrity of the stereocenter by analyzing an aliquot via Chiral Stationary Phase HPLC (CSP-HPLC). The enantiomeric excess (ee) must remain ≥99%, confirming that the C-O bond was never broken and configuration was strictly retained.

Part B: Stereospecific Substitution

Objective: Displace the mesylate with a nucleophile (e.g.,

-

Solvent Selection: Dissolve the purified (S)-mesylate in N,N-Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent. It effectively solvates the cationic counterion (e.g.,

) but leaves the nucleophilic anion "naked" and highly reactive. This dramatically accelerates the

-

-

Nucleophilic Attack: Introduce the nucleophile and heat the mixture to 60 °C for 24 hours.

-

Self-Validation Checkpoint (Inversion Verification): Following purification via silica gel chromatography, measure the specific optical rotation

of the product. A complete sign reversal relative to a known standard, combined with a distinct chiral HPLC retention time, mathematically validates the complete Walden inversion to the (R)-enantiomer[1].

High-Value Applications in Drug Discovery

The rigorous stereocontrol afforded by these mesylates translates directly into advanced pharmaceutical applications.

Downstream applications of chiral pyrrolidin-3-yl methanesulfonates in chemical synthesis.

-

Glutathione Peroxidase (GPx) Mimics: The (S)-mesylate is a direct precursor in the synthesis of (R,R)-bis(N-benzylpyrrolidin-3-yl)diselenide. These chiral diselenides act as powerful antioxidants and are being investigated for conditions ranging from Alzheimer's disease to ischemic stroke[1].

-

Cardiovascular APIs: The (R)-enantiomer is utilized as a foundational building block in the synthesis of2, a calcium channel blocker used in the management of hypertension[2].

-

Novel Therapeutics: Substitution reactions on these mesylates are heavily cited in patent literature for the generation of complex 3 targeting pain and neurological disorders[3].

References

-

Synthesis of new chiral N-heterocyclic diselenides and their application in the alkoxyselenylation reaction. RSC Advances (2022). Available at:[Link]

-

3-((R)-1-Benzylpyrrolidin-3-yl) 5-methyl (R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Barnidipine Intermediate). Pharmaffiliates. Available at: [Link]

- US Patent 10662184B2 - Benzenesulfonamide compounds and their use as therapeutic agents.Google Patents.

Sources

- 1. Synthesis of new chiral N-heterocyclic diselenides and their application in the alkoxyselenylation reaction - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ01434C [pubs.rsc.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. US10662184B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

An In-depth Technical Guide to the Room Temperature Stability of Pyrrolidine Mesylate Derivatives

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic drugs, including notable compounds like procyclidine and various racetams.[1] The stability of these molecules, particularly when formulated as salts, is a critical determinant of their shelf-life, efficacy, and safety. This guide provides a comprehensive technical overview of the factors governing the stability of pyrrolidine mesylate derivatives at room temperature, offering insights into degradation pathways, stability testing protocols, and analytical methodologies.

The Pyrrolidine Moiety and the Influence of the Mesylate Counterion

The inherent stability of the saturated pyrrolidine ring is a key attribute. However, its tertiary amine functionality can be susceptible to oxidation.[2] The formation of a mesylate (methanesulfonate) salt is a common strategy in pharmaceutical development to enhance properties such as solubility, bioavailability, and stability.[3][4] The mesylate counterion can improve the chemical stability of amine-containing compounds by protonating the amine, thereby making it less susceptible to oxidation.[5] However, the hygroscopic nature of many mesylate salts can introduce moisture, which may accelerate other degradation pathways.[5]

Key Considerations for Stability:

-

Hygroscopicity: The tendency of a substance to absorb moisture from the air is a critical factor. Increased moisture content can lead to physical changes and accelerate chemical degradation, particularly hydrolysis.[6] Dynamic vapor sorption (DVS) is a powerful technique to assess the hygroscopicity of a salt form.[5]

-

Polymorphism: The existence of different crystalline forms of the same compound can impact stability. A comprehensive polymorphic screen is essential during salt selection to identify the most stable form.[5]

-

Excipient Compatibility: Interactions between the active pharmaceutical ingredient (API) and excipients can significantly affect stability.[6][7]

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to developing stable formulations and robust analytical methods. For pyrrolidine mesylate derivatives, the primary concerns are hydrolysis, oxidation, and to a lesser extent, thermal and photodegradation.

Hydrolysis

The pyrrolidine ring itself is generally stable to hydrolysis. However, functional groups appended to the ring or the presence of moisture absorbed by the mesylate salt can lead to hydrolytic degradation.[2][8] Forced degradation studies under acidic and basic conditions are crucial to probe this susceptibility.[2][7] Studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be extremely unstable in alkaline conditions and labile in acidic environments.[9]

Oxidation

The tertiary amine of the pyrrolidine ring is a potential site for oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents, leading to the formation of N-oxides.[2] The use of antioxidants and protective packaging can mitigate oxidative degradation.[7]

Ring Opening

While less common under ambient conditions, ring-opening of the pyrrolidine nucleus can occur under specific chemical stress, though it is more challenging compared to strained rings like aziridines.[10]

Stability Testing Protocols

A systematic approach to stability testing is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[11] The goal is to provide evidence of how the quality of a drug substance varies over time under the influence of environmental factors.[12][13]

Long-Term Stability Studies

These studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance under its intended storage conditions to establish its re-test period or shelf life.[11] For room temperature storage, typical conditions are 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[11] The frequency of testing is typically every three months for the first year, every six months for the second year, and annually thereafter.[12][13]

Accelerated Stability Studies

These studies are conducted at elevated temperatures and humidity to increase the rate of chemical degradation and physical change.[11] A common condition is 40 °C ± 2 °C / 75% RH ± 5% RH for six months.[11] Significant changes under these conditions may necessitate intermediate testing.[12]

Forced Degradation (Stress) Studies

Forced degradation studies are undertaken to identify potential degradation products and pathways.[14][15] This involves subjecting the drug substance to conditions more severe than accelerated testing, including high temperatures (e.g., in 10°C increments above the accelerated testing temperature), high humidity (≥75% RH), oxidation, photolysis, and a range of pH values.[14][16] The goal is typically to achieve 5-20% degradation of the API.[7]

The following diagram illustrates a typical workflow for assessing the stability of a pyrrolidine mesylate derivative.

Caption: Workflow for Stability Assessment of Pyrrolidine Mesylate Derivatives.

Analytical Methodologies for Stability Assessment

The development of a validated, stability-indicating analytical method is paramount for accurately assessing the stability of pyrrolidine mesylate derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for stability testing, offering high sensitivity and resolution for the separation, identification, and quantification of the API and its degradation products.[17] Reversed-phase HPLC is commonly employed, and for polar nitrogen-containing heterocyclic compounds, mixed-mode liquid chromatography can be advantageous.[18]

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of unknown degradation products identified during forced degradation and stability studies.[7]

Spectroscopy

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information on structural changes and help in the identification of degradation products.[17]

Data Presentation and Interpretation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example Long-Term Stability Data for a Pyrrolidine Mesylate Derivative at 25°C/60% RH

| Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |

| 0 | 100.2 | 0.15 | White crystalline powder |

| 3 | 100.0 | 0.18 | White crystalline powder |

| 6 | 99.8 | 0.21 | White crystalline powder |

| 9 | 99.5 | 0.25 | White crystalline powder |

| 12 | 99.1 | 0.30 | White crystalline powder |

Table 2: Example Forced Degradation Results

| Condition | Assay (%) | Major Degradant (%) |

| 0.1 M HCl, 60°C, 24h | 92.5 | 3.2 (Hydrolysis Product A) |

| 0.1 M NaOH, 60°C, 24h | 85.3 | 8.1 (Hydrolysis Product B) |

| 3% H₂O₂, RT, 24h | 95.1 | 2.5 (N-oxide) |

| 80°C, 48h | 98.9 | 0.5 (Thermal Degradant) |

| ICH Q1B Photostability | 99.5 | 0.2 (Photodegradant) |

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

-

Sample Preparation: Prepare stock solutions of the pyrrolidine mesylate derivative in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide.

-

Neutral Hydrolysis: To a third aliquot, add an equal volume of water.

-

Incubation: Incubate the solutions at 60°C for 24 hours.[2]

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.[2]

Protocol 2: Oxidative Degradation Study

-

Sample Preparation: Dissolve the compound in a suitable solvent.

-

Procedure: Add a solution of 3% hydrogen peroxide.

-

Incubation: Store the solution at room temperature, protected from light, for 24 hours.

-

Analysis: Analyze the sample by HPLC.

The following diagram outlines the decision-making process for troubleshooting instability issues.

Caption: Troubleshooting Workflow for Pyrrolidine Mesylate Instability.

Conclusion

The stability of pyrrolidine mesylate derivatives at room temperature is a multifaceted issue influenced by the intrinsic properties of the molecule, the choice of the salt form, and the formulation matrix. A thorough understanding of potential degradation pathways, coupled with a systematic approach to stability testing as outlined by ICH guidelines, is essential for the successful development of robust and reliable drug products. By employing a suite of analytical techniques and carefully designed experimental protocols, researchers can gain the necessary insights to ensure the quality, safety, and efficacy of these important therapeutic agents throughout their shelf life.

References

- EAC GUIDELINES ON STABILITY TESTING REQUIREMENTS FOR ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) AND FINISHED PHARMACEUTICAL PRODUC. (n.d.).

- Annex 10 - ICH. (n.d.).

- Benchchem. (n.d.). Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate.

- Achieving Amide Salt Formation for Pharmaceutical Stability. (2026, February 28).

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Benchchem. (n.d.). Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide.

- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.

- Saal, C. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?

- Sobańska, A. W., et al. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.

- Purdue e-Pubs. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability.

- JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.

- MDPI. (2024, January 26). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl.

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018, July 14).

- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.

- PubMed. (2000, April 5). Salt form selection and characterization of LY333531 mesylate monohydrate.

- MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.

- PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.

- Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

- ACS Publications. (2018, March 20). The Curious Case of the OZ439 Mesylate Salt: An Amphiphilic Antimalarial Drug with Diverse Solution and Solid State Structures. Molecular Pharmaceutics.

- ResearchGate. (2025, April 10). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage.

- Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019, January 23).

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- Canadian Science Publishing. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450.

- SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

- PMC. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- RSC Publishing. (n.d.). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents.

- PubMed. (2009, May 15). Stability of pergolide mesylate oral liquid at room temerature.

- Wikipedia. (n.d.). Pyrrolidine.

- Multitemperature stability and degradation characteristics of pergolide mesylate oral liquid. (2010, December 15).

- RSC Blogs. (2022, January 6). Piperidines and Pyrrolidines Obtained by Room Temperature Heck Reaction Thank to the Blue Light.

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Achieving Amide Salt Formation for Pharmaceutical Stability [eureka.patsnap.com]

- 4. Salt form selection and characterization of LY333531 mesylate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 9. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. database.ich.org [database.ich.org]

- 13. rsc.org [rsc.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ajrconline.org [ajrconline.org]

- 16. eac.int [eac.int]

- 17. sepscience.com [sepscience.com]

- 18. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 3-substituted pyrrolidines using 1-benzylpyrrolidin-3-yl methanesulfonate

Application Note: Precision Synthesis of 3-Substituted Pyrrolidines

Executive Summary

The pyrrolidine ring is a privileged pharmacophore in medicinal chemistry, ubiquitous in GPCR ligands, kinase inhibitors, and neurotransmitter reuptake inhibitors. The introduction of substituents at the 3-position with defined stereochemistry is a critical synthetic challenge.

This guide details the use of 1-benzylpyrrolidin-3-yl methanesulfonate (1) as a versatile electrophile. Unlike the corresponding halides, the mesylate offers a tunable balance of reactivity and stability, allowing for facile

Key Technical Takeaways:

-

Stereospecificity: Reactions proceed with

Walden inversion (e.g., -

Nucleophile Scope: Azides (

), Cyanides ( -

Critical Control: Solvent polarity and temperature are the primary determinants of the Substitution-to-Elimination (

) ratio.

Mechanistic Insight & Pathway Analysis

The reaction of 1-benzylpyrrolidin-3-yl methanesulfonate is governed by the competition between bimolecular nucleophilic substitution (

-

The

Pathway: The nucleophile attacks the -

The E2 Pathway: Basic nucleophiles (e.g., alkoxides, hindered amines) abstract the anti-periplanar

-proton, leading to the formation of the pyrroline side product.

Visualizing the Divergent Pathways:

Figure 1: Mechanistic divergence between substitution and elimination pathways.

Experimental Protocols

Protocol A: Synthesis of (R)-3-Azido-1-benzylpyrrolidine

Target: Precursor for 3-aminopyrrolidines via Staudinger reduction.

Rationale: The azide anion (

Materials:

-

(S)-1-Benzylpyrrolidin-3-yl methanesulfonate (1.0 equiv)

-

Sodium Azide (

) (1.5 equiv)[3] -

DMSO (Anhydrous, 5 mL per mmol substrate)

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with (S)-1-benzylpyrrolidin-3-yl methanesulfonate.

-

Solvation: Add anhydrous DMSO. Stir until a clear solution is obtained.

-

Addition: Add sodium azide in a single portion.

-

Note: The reaction is slightly exothermic.[3] For scales

, add

-

-

Reaction: Heat the mixture to 60°C under

atmosphere for 4–6 hours.-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.[4] The mesylate (

) should disappear, replaced by the azide (

-

-

Workup:

-

Purification: The crude oil is typically

pure and can be used directly. If necessary, purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 90–95%

Stereochemistry:

Protocol B: Synthesis of 3-Cyano-1-benzylpyrrolidine

Target: Precursor for carboxylic acids, amides, or esters.

Rationale: Cyanide is a stronger base than azide, increasing the risk of elimination. The use of a phase-transfer catalyst (PTC) or a polar aprotic solvent is essential to maintain nucleophilicity.

Procedure:

-

Dissolve 1-benzylpyrrolidin-3-yl methanesulfonate (1.0 equiv) in DMF (dry).

-

Add NaCN (2.0 equiv).

-

Optimization: If reaction is sluggish, add catalytic NaI (0.1 equiv) to generate the more reactive iodide intermediate in situ (Finkelstein condition).

-

Stir at 50°C for 12 hours.

-

Quench: Pour into saturated

(caution: HCN risk if acidic). Extract with EtOAc.[5][6]

Data Summary Table:

| Nucleophile | Reagent | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |

| Azide | DMSO | 60 | 4 | 3-Azido-pyrrolidine | 92-96 | |

| Cyanide | DMF | 50 | 12 | 3-Cyano-pyrrolidine | 75-85 | |

| Amine | DMSO | 90 | 24 | 3-Amino-pyrrolidine | 50-65* | |

| Thiol | DMF | RT | 2 | 3-Thio-pyrrolidine | 88-92 |

*Note: Direct amination often suffers from significant elimination (20-30%). The Azide route (Protocol A) followed by reduction is preferred for synthesizing primary amines.

Troubleshooting & Optimization

Issue: High levels of Elimination Product (Pyrroline)

-

Cause: Reaction temperature too high or nucleophile is too basic.

-

Solution:

-

Switch solvent to DMSO (stabilizes the transition state for charge separation in

better than DMF). -

Lower temperature to RT and extend reaction time.

-

For amine nucleophiles, use the Azide Surrogate Strategy : Install azide, then reduce.

-

Issue: Incomplete Conversion

-

Cause: Mesylate hydrolysis or poor nucleophilicity.

-

Solution: Ensure anhydrous conditions. Add 10 mol% Tetrabutylammonium iodide (TBAI) as a catalyst. The iodide displaces the mesylate to form the more reactive alkyl iodide, which is then displaced by the nucleophile.

Workflow Diagram for Library Synthesis:

Figure 2: Decision tree for synthesizing diverse 3-substituted pyrrolidines.

Safety & Handling

-

Genotoxicity: Alkyl mesylates are potential alkylating agents and genotoxins. Handle in a fume hood with double gloves. Decontaminate glassware with 1M NaOH.

-

Azide Hazards: Sodium azide is acutely toxic and can form explosive metal azides. Do not use halogenated solvents (DCM) with azides if possible to avoid forming diazidomethane (explosive).

-

Cyanide Hazards: Maintain basic pH in waste streams to prevent HCN evolution.

References

-

Breuilles, P., et al. "Process for the preparation of 3-amino-pyrrolidine derivatives." European Patent EP1138672A1, 2001.

- Core reference for the mesylate-to-amine conversion and stereochemical integrity.

- Nair, V., et al. "Nucleophilic substitutions on 3-methanesulfonyloxypyrrolidines." Journal of Organic Chemistry, 1998, 63(21), 7422-7428.

- Smith, A. B., et al. "Synthesis of functionalized pyrrolidines via nucleophilic displacement." Tetrahedron Letters, 2005, 46(15), 2661-2664. Validation of azide displacement yields in DMSO.

-

BenchChem Technical Library.

-

Supporting data on solvent effects (DMSO vs DMF) for azide displacements.

-

Sources

- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Trapping of metabolically generated electrophilic species with cyanide ion: metabolism of 1-benzylpyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. journals.uran.ua [journals.uran.ua]

nucleophilic substitution protocol for 1-benzylpyrrolidin-3-yl methanesulfonate

[label="3-Azido-1-benzylpyrrolidine

Workflow for the activation and nucleophilic substitution of 1-benzylpyrrolidin-3-ol.

Experimental Protocols

Preparation of 1-Benzylpyrrolidin-3-yl Methanesulfonate

Objective: Activate the C3 hydroxyl for nucleophilic displacement.

Causality: Triethylamine (

Step-by-Step Procedure:

-

Dissolve 1-benzylpyrrolidin-3-ol (10.0 mmol) and

(14.0 mmol, 1.4 eq) in anhydrous -

Cool the reaction flask to 0 °C using an ice-water bath to control the exothermic nature of the mesylation.

-

Add methanesulfonyl chloride (MsCl, 14.0 mmol, 1.4 eq) dropwise over 15 minutes.

-

Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Self-Validation (Quenching): Quench the reaction with saturated aqueous

(30 mL). The cessation of gas evolution indicates complete neutralization of excess acid[1]. -

Extract the aqueous layer with

(3 x 30 mL). Wash the combined organic extracts with brine, dry over anhydrous -

The crude mesylate is typically obtained in >90% yield and should be used immediately in the next step to prevent degradation. NMR Check: The C3-H proton shifts from ~4.3 ppm in the alcohol to a characteristic multiplet at

5.17 ppm in the mesylate[2].

Protocol A: Azidation (Synthesis of 3-Azido-1-benzylpyrrolidine)

Objective: Introduce an azide group for subsequent reduction to a primary amine or for click-chemistry applications (e.g., triazole synthesis)[3][4].

Causality: DMF is selected as the solvent because its polar aprotic nature heavily solvates the sodium cation but leaves the azide anion exposed. This maximizes the azide's nucleophilicity, driving the

Step-by-Step Procedure:

-

Dissolve the crude 1-benzylpyrrolidin-3-yl methanesulfonate (10.0 mmol) in anhydrous DMF (50 mL).

-

Add sodium azide (

, 15.0 mmol, 1.5 eq). The 1.5 molar excess ensures complete conversion without leaving dangerous quantities of unreacted azide[1]. -

Heat the mixture to 90 °C for 16 hours. The elevated temperature is required to overcome the steric hindrance of the secondary carbon.

-

Cool to room temperature and concentrate in vacuo to remove the majority of the DMF.

-

Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic phases with water (3 x 30 mL) to remove residual DMF, dry over

, and concentrate. -

Purify via flash column chromatography (

/MeOH 95:5) to yield the azido product (typically 83-93% yield)[1][3]. -

Self-Validation: The completion of the

displacement is confirmed by

Protocol B: Selenylation (Synthesis of Chiral Diselenides)

Objective: Synthesize chiral bis(N-benzylpyrrolidin-3-yl)diselenides, which act as valuable electrophilic catalysts in asymmetric synthesis[2].

Step-by-Step Procedure:

-

Prepare sodium diselenide (

) in situ by reacting elemental selenium with sodium borohydride in ethanol under argon. -

Add (S)-1-benzylpyrrolidin-3-yl methanesulfonate (2.0 mmol) to the

solution. -

Stir the mixture at 100 °C for 24 hours[2].

-

Dilute the crude mixture with petroleum ether and wash extensively with water and brine.

-

Dry the organic phase over

, filter, and evaporate. -

Purify via silica gel chromatography (n-hexane/ethyl acetate 9:1 v/v) to isolate the (R,R)-diselenide[2].

Mechanism of SN2 Walden inversion at the C3 stereocenter of the pyrrolidine ring.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for nucleophilic substitution on the 1-benzylpyrrolidin-3-yl methanesulfonate scaffold based on empirical literature data.

| Nucleophile | Reagent | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Stereochemical Outcome |

| Azide ( | DMF | 90 | 16 | 83 - 93 | Inversion (e.g., S | |

| Diselenide ( | Ethanol | 100 | 24 | 40 - 50 | Inversion (e.g., S | |

| Amine ( | Primary Amine (2.0 eq) | 80 - 90 | 16 | 70 - 80 | Inversion (e.g., S |

Table 1: Comparative reaction conditions for the nucleophilic substitution of 1-benzylpyrrolidin-3-yl methanesulfonate.

References

-

Synthesis of new chiral N-heterocyclic diselenides and their application in the alkoxyselenylation reaction Source: New Journal of Chemistry (RSC Publishing), 2022. URL:[Link]

-

Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing), 2010. URL:[Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis of new chiral N-heterocyclic diselenides and their application in the alkoxyselenylation reaction - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ01434C [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

SN2 displacement reaction conditions for pyrrolidine mesylates

Application Note: Precision Optimization of SN2 Displacement on Pyrrolidine Mesylates

Executive Summary

Pyrrolidine scaffolds are ubiquitous in medicinal chemistry, yet nucleophilic substitution at the 3-position (and 2-position) presents specific stereochemical and regiochemical challenges. While the mesylate (methanesulfonate) is a potent leaving group, the secondary carbon of the pyrrolidine ring is prone to competing E2 elimination and, in specific cases, neighboring group participation (NGP).

This guide provides optimized conditions for SN2 displacement of N-protected pyrrolidine mesylates. It distinguishes between the robust inversion observed at the C3 position and the rearrangement risks associated with C2 (prolinol) derivatives.

Mechanistic Insight & Critical Variables

The Stereochemical Imperative (Walden Inversion)

The displacement of a mesylate (-OMs) by a nucleophile follows a concerted bimolecular (

-

Result: Complete inversion of configuration (e.g., trans-3-OMs

cis-3-substituted product). -

Failure Mode: If the reaction conditions are too basic or the temperature too high, the nucleophile acts as a base, abstracting the

-proton to form the alkene (E2 elimination).

The "Prolinol Trap" (C2 vs. C3)

Researchers must distinguish between displacements at the 3-position and the 2-position (derived from prolinol).

-

C3-Mesylates: Generally proceed via standard

with high fidelity. -

C2-Mesylates: Can undergo ring expansion via an aziridinium intermediate if the nitrogen protecting group is not sufficiently electron-withdrawing, leading to piperidine byproducts.

Visualizing the Pathway Divergence:

Figure 1: Reaction pathways for pyrrolidine mesylates. Note the divergence between clean substitution (Green) and elimination/rearrangement (Red).

Critical Reaction Parameters

The choice of solvent and temperature is the primary determinant of the Substitution-to-Elimination ratio (

| Parameter | Recommendation | Rationale |

| Solvent | DMSO (Primary) or DMF (Secondary) | Polar aprotic solvents solvate the cation (e.g., Na+), leaving the anion "naked" and highly reactive. DMSO rates are typically 10-100x faster than DMF. |

| Temperature | 60°C – 80°C | Activation energy is required for secondary carbons. <50°C is often too slow; >90°C promotes E2 elimination significantly. |

| Nucleophile | Azide ( | These are "soft," highly nucleophilic, and weakly basic, maximizing |

| Concentration | 0.5 M – 1.0 M | Higher concentrations favor bimolecular reactions ( |

Experimental Protocols

Protocol A: Standard Displacement (Azide/Cyanide)

Best for: Creating amine precursors or extending carbon chains with high stereochemical fidelity.

Reagents:

-

Substrate: (3R)-N-Boc-3-mesyloxypyrrolidine (1.0 equiv)

-

Nucleophile: Sodium Azide (

) (1.5 – 2.0 equiv) -

Solvent: Anhydrous DMSO (5 mL per gram of substrate)

Procedure:

-

Setup: Charge a round-bottom flask with the mesylate and

. -

Solvation: Add anhydrous DMSO. Note: The reaction is heterogeneous initially;

is not fully soluble in DMSO at RT. -

Reaction: Heat the mixture to 70°C under

atmosphere. Stir vigorously.-

Checkpoint: The mixture usually becomes homogeneous after 1 hour.

-

-

Monitoring: Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS. Reaction is typically complete in 4–6 hours . Look for the disappearance of the mesylate peak.

-

Workup (Critical for DMSO removal):

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (10x reaction volume).

-

Wash with Water (3x) to remove DMSO and excess azide.

-

Wash with Saturated Brine (1x).

-

Dry organic layer over

, filter, and concentrate.

-

-

Validation:

NMR should show a shift of the C3-methine proton (typically from

Protocol B: Displacement with Amines (Advanced)

Challenge: Amines act as both nucleophiles and bases, increasing elimination risk.

Modifications:

-

Solvent: Acetonitrile (

) or DMF. Avoid DMSO if the amine is difficult to separate from it. -

Base: Add a non-nucleophilic base like DIPEA (Hunig's base) (1.0 equiv) to neutralize any methanesulfonic acid formed if the amine is a salt.

-

Temperature: Keep lower (50°C – 60°C ) and run longer (12–24h) to suppress elimination.

-

Stoichiometry: Use a large excess of the amine (3–5 equiv) if it is inexpensive/volatile, to drive kinetics.

Troubleshooting & Optimization

Decision Tree for Optimization:

Figure 2: Rapid decision tree for reaction troubleshooting.

| Observation | Root Cause | Corrective Action |

| No Reaction | Nucleophile insolubility ("naked anion" not formed). | Switch from DMF/MeCN to DMSO . Add 18-crown-6 (for K salts) or 15-crown-5 (for Na salts). |

| Elimination Product | Nucleophile is too basic (e.g., hydroxide, alkoxide). | Switch to a "softer" nucleophile (e.g., Thioacetate instead of hydroxide, then hydrolyze later). Lower temperature. |

| Ring Expansion | Substrate is a 2-mesyloxymethyl (prolinol) derivative. | Ensure Nitrogen protection is strongly electron-withdrawing (e.g., Boc, Ts). Avoid heating >60°C. |

| Emulsion in Workup | DMSO presence. | Use the LiCl wash method : Wash the organic layer with 5% LiCl solution instead of pure water to break emulsions and pull DMF/DMSO into the aqueous phase. |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 15: Nucleophilic Substitution at Saturated Carbon).

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 10: Aliphatic Nucleophilic Substitution).

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (

, -

Goundry, W. R., et al. (2019). "Development of a Scalable Synthesis of AZD6738." Organic Process Research & Development, 23(7), 1333–1342. (Demonstrates industrial scale mesylate displacement). [Link]

-

Master Organic Chemistry. (2023). Tosylates and Mesylates. [Link]

preparation of 1-benzylpyrrolidin-3-yl methanesulfonate from 1-benzyl-3-pyrrolidinol

An Application Note for the Synthesis of 1-benzylpyrrolidin-3-yl methanesulfonate

Abstract

This application note provides a comprehensive guide for the preparation of 1-benzylpyrrolidin-3-yl methanesulfonate from its corresponding alcohol, 1-benzyl-3-pyrrolidinol. The conversion of an alcohol to a methanesulfonate (mesylate) is a fundamental transformation in organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (mesylate), thereby facilitating subsequent nucleophilic substitution or elimination reactions. This protocol details the reaction mechanism, a step-by-step experimental procedure, work-up, purification, and characterization of the final product. Emphasis is placed on the rationale behind procedural steps and critical safety considerations when handling the reagents involved.

Introduction and Scientific Principles

In the realm of drug development and medicinal chemistry, the functionalization of molecular scaffolds is paramount. The hydroxyl group of an alcohol is a notoriously poor leaving group in nucleophilic substitution reactions because its departure would generate the strongly basic hydroxide ion (HO⁻)[1]. To enhance its lability, the hydroxyl group is often converted into a sulfonate ester, such as a methanesulfonate (mesylate) or a p-toluenesulfonate (tosylate).[1] These sulfonate moieties are excellent leaving groups due to the stability of their corresponding anions, which are resonance-stabilized and the conjugate bases of strong sulfonic acids.

The synthesis of 1-benzylpyrrolidin-3-yl methanesulfonate involves the reaction of 1-benzyl-3-pyrrolidinol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically an amine like triethylamine (TEA) or pyridine.[2][3] The reaction proceeds with the nucleophilic oxygen of the alcohol attacking the electrophilic sulfur atom of methanesulfonyl chloride. The amine base serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[3] Importantly, this transformation typically occurs with retention of configuration at the stereocenter bearing the alcohol, as the C-O bond is not broken during the reaction.[1]

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Sources

Application Note: 1-Benzylpyrrolidin-3-yl Methanesulfonate in Stereospecific Pharmaceutical Synthesis

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers.

Executive Summary & Strategic Utility

1-Benzylpyrrolidin-3-yl methanesulfonate is a highly versatile, activated intermediate widely utilized in the synthesis of complex N-heterocyclic pharmaceutical compounds and chiral catalysts. By transforming a relatively unreactive secondary alcohol into an exceptional leaving group, this compound enables stereospecific bimolecular nucleophilic substitution (SN2) reactions.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the physicochemical rationale that dictates our synthetic strategies. This note details the mechanistic causality, physicochemical profiling, and validated protocols for utilizing this intermediate—specifically highlighting its role in synthesizing for asymmetric catalysis[1].

Physicochemical Profiling

Understanding the physical properties of 1-benzylpyrrolidin-3-yl methanesulfonate is critical for optimizing reaction conditions, particularly regarding solvent selection, thermodynamics, and purification strategies[2].

Table 1: Physicochemical Properties

| Property | Value | Rationale / Implication |

|---|---|---|

| IUPAC Name | (1-benzylpyrrolidin-3-yl) methanesulfonate | Standardized nomenclature for regulatory filing[2]. |

| CAS Number | 104016-82-2 | Primary identifier for reagent sourcing[2]. |

| Molecular Formula | C12H17NO3S | Indicates a balance of lipophilic (benzyl) and polar (sulfonate) domains[2]. |

| Molecular Weight | 255.34 g/mol | Used for precise stoichiometric calculations[2]. |

| XLogP3 | 1.4 | Moderate lipophilicity; highly soluble in DCM and moderately soluble in hexanes[2]. |

| Topological Polar Surface Area | 55 Ų | Dictates its retention factor (Rf) during normal-phase silica gel chromatography[2]. |

Mechanistic Rationale & System Design

To build a self-validating synthetic system, we must understand why this specific intermediate is chosen over alternatives like alkyl halides or tosylates.

-

Activation via Mesylation : The native hydroxyl group of 1-benzyl-3-pyrrolidinol is a poor leaving group due to the instability of the hydroxide anion. Conversion to a methanesulfonate (mesylate) distributes the resulting negative charge across three highly electronegative oxygen atoms via resonance. We select methanesulfonyl chloride (MsCl) over p-toluenesulfonyl chloride (TsCl) because the mesyl group is significantly less sterically hindered. This reduced steric bulk is crucial for facilitating subsequent SN2 attacks on the already hindered secondary carbon of the pyrrolidine ring[1].

-

The Role of N-Benzyl Protection : The benzyl group serves a dual purpose. First, it masks the nucleophilicity of the pyrrolidine nitrogen, preventing unwanted polymerization or intramolecular cyclization during the mesylation step. Second, it provides a strong UV-active chromophore, making reaction monitoring via Thin Layer Chromatography (TLC) highly reliable. Post-modification, the benzyl group can be cleanly cleaved via palladium-catalyzed hydrogenolysis if a free secondary amine is required.

Experimental Workflows & Protocols

Synthetic workflow from 1-benzyl-3-pyrrolidinol to chiral diselenide via mesylate intermediate.

Protocol A: Synthesis of (S)-1-Benzylpyrrolidin-3-yl Methanesulfonate

Objective : To quantitatively convert (S)-1-benzyl-3-pyrrolidinol into its activated mesylate form while preserving stereochemical integrity[1].

Causality & Setup : The reaction must be strictly anhydrous to prevent the hydrolysis of MsCl into methanesulfonic acid. Triethylamine (Et3N) is employed as a non-nucleophilic base to neutralize the HCl byproduct, preventing the protonation of the pyrrolidine nitrogen.

Step-by-Step Methodology :

-

Initiation : Dissolve 1.0 equivalent of (S)-1-benzyl-3-pyrrolidinol and 1.2 equivalents of anhydrous triethylamine (or pyridine) in dry dichloromethane (DCM)[1].

-

Temperature Control : Cool the reaction vessel to 0 °C using an ice bath. Rationale: The addition of MsCl is highly exothermic; maintaining low temperatures suppresses the formation of alkyl chloride byproducts.

-

Activation : Dropwise, slowly add 2.0 equivalents of methanesulfonyl chloride (MsCl) under an inert argon atmosphere[1].

-

Propagation : Remove the ice bath and allow the mixture to warm to room temperature, stirring overnight[1].

-

Quenching & Workup : Render the crude mixture alkaline using 20% aqueous NaOH to neutralize excess acid, then extract the aqueous layer with DCM[1].

-

Purification : Dry the combined organic phases over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel column chromatography using an n-hexane/ethyl acetate gradient to isolate the pure mesylate[1].

Protocol B: Stereospecific SN2 Displacement to Chiral Diselenides

Objective : To utilize the mesylate intermediate in an SN2 reaction with in situ generated Na2Se2, resulting in a complete of the stereocenter[1].

Stereochemical Walden inversion during the SN2 displacement of the mesylate group.

Step-by-Step Methodology :

-

Nucleophile Generation : In a Schlenk flask under argon, generate Na2Se2in situ by reacting elemental selenium with a reducing agent in dimethylformamide (DMF)[1]. Rationale: DMF is a polar aprotic solvent that perfectly solvates sodium cations, leaving the Se22- anion highly nucleophilic.

-

Substitution : Heat the mixture to 100 °C for 3 hours. Portionwise, add 2.0 mmol of the purified (S)-1-benzylpyrrolidin-3-yl methanesulfonate[1].

-

Inversion : Stir the reaction for 24 hours at 100 °C. The nucleophile attacks the anti-bonding orbital opposite the mesylate group, forcing a stereochemical inversion from the (S)-mesylate to the (R,R)-diselenide[1].

-

Isolation : Dilute the cooled mixture with petroleum ether, wash extensively with water and brine to remove DMF, dry over Na2SO4, and purify via chromatography (n-hexane/ethyl acetate 9:1 v/v)[1].

Analytical Validation Parameters

A robust protocol requires rigorous self-validating checkpoints. The successful formation of the mesylate is confirmed by the distinct downfield shift of the C3 proton in 1H NMR, caused by the strong electron-withdrawing nature of the newly attached -OSO2CH3 group[1].

Table 2: 1H NMR Validation Data (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |

|---|---|---|---|

| 2.08–2.09 | Multiplet | 1H | Pyrrolidine C4-H (diastereotopic) |

| 2.27–2.33 | Multiplet | 1H | Pyrrolidine C4-H (diastereotopic) |

| 2.46–2.50 | Multiplet | 1H | Pyrrolidine C2/C5-H |

| 2.77–2.98 | Multiplet | 3H | Pyrrolidine C2/C5-H |

| 2.97 | Singlet | 3H | Mesylate Methyl (-OSO2CH3) (Key Validator) |

| 3.64 | Quartet (J = 8.6 Hz) | 2H | Benzylic CH2 |

| 5.17 | Multiplet | 1H | Pyrrolidine C3-H (Downfield shift confirms esterification) |

| 7.26–7.31 | Multiplet | 5H | Aromatic Protons (Benzyl group) |

Note: The appearance of the sharp singlet at 2.97 ppm, coupled with the C3-H multiplet shifting to 5.17 ppm, provides definitive proof of successful mesylation prior to advancing to Protocol B[1].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9899811, 1-Benzylpyrrolidin-3-yl methanesulfonate." PubChem,[Link]

-

E. Wojaczyńska et al. "Synthesis of new chiral N-heterocyclic diselenides and their application in the alkoxyselenylation reaction." New Journal of Chemistry (RSC Publishing), 2022, 46, 13458-13467.[Link]

Sources

Application Note: Solvent Selection and Optimization for the Amination of 1-Benzylpyrrolidin-3-yl Methanesulfonate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, solvent thermodynamics, and self-validating experimental protocols for the synthesis of chiral 3-aminopyrrolidines.

Executive Summary & Strategic Rationale

1-Benzyl-3-aminopyrrolidines are privileged chiral scaffolds in medicinal chemistry, serving as critical building blocks for cephalosporin antibiotics (e.g., cefepime), dipeptidyl peptidase-4 (DPP-4) inhibitors, and neuronal nitric oxide synthase (nNOS) inhibitors[1][2]. The synthesis of these compounds frequently relies on the nucleophilic amination of 1-benzylpyrrolidin-3-yl methanesulfonate (a mesylate)[3].

Because the C3 position of the pyrrolidine ring is a secondary carbon, the displacement of the mesylate leaving group is a classic bimolecular nucleophilic substitution (SN2) reaction that is highly susceptible to competing bimolecular elimination (E2)[2]. The choice of solvent is the primary thermodynamic lever to favor the SN2 pathway, ensure complete Walden inversion (e.g., converting an (S)-mesylate to an (R)-amine), and suppress the formation of the undesired 1-benzyl-3-pyrroline byproduct.

Mechanistic Causality: Solvent Influence on SN2 vs. E2 Pathways

As a Senior Application Scientist, it is critical to look beyond the empirical steps and understand the why behind solvent selection. The amination of a secondary mesylate is a kinetic race between substitution and elimination.

-

Polar Aprotic Solvents (e.g., DMF, DMSO): These are the gold standard for indirect amination via an azide intermediate. Solvents like N,N-dimethylformamide (DMF) strongly solvate the counter-cation (e.g., Na⁺) but leave the nucleophilic anion (N₃⁻) "naked" and highly reactive. This dramatically lowers the activation energy for the SN2 transition state, ensuring rapid and stereospecific inversion[4].

-

Polar Protic Solvents (e.g., Methanol, Water): When direct amination with ammonia is required, protic solvents are often used to solubilize the gas and manage the reaction exotherm. However, protic solvents hydrogen-bond with the nucleophile, reducing its kinetic energy and increasing the likelihood of E2 elimination. To overcome this, extreme high-pressure conditions (autoclave) are required to force the SN2 equilibrium[3][5].

-

Ethers (e.g., THF): Tetrahydrofuran (THF) provides a middle ground for direct amination. It lacks hydrogen-bond donating capability (preserving nucleophilicity) while offering excellent solubility for both the organic mesylate and aqueous ammonia under biphasic pressurized conditions[3].

Influence of solvent polarity and hydrogen bonding on SN2 vs E2 pathways during amination.

Quantitative Solvent Evaluation Matrix

The following table summarizes the performance of various solvent systems based on historical process chemistry data for the displacement of 1-benzylpyrrolidin-3-yl methanesulfonate.

| Solvent System | Nucleophile | Reaction Type | Temp / Pressure | SN2 : E2 Ratio | Stereofidelity |

| DMF | NaN₃ | Indirect (Azide) | 60 °C / 1 atm | > 95 : 5 | > 99% ee (Inversion) |

| DMSO | NaN₃ | Indirect (Azide) | 50 °C / 1 atm | > 90 : 10 | > 98% ee (Inversion) |

| THF / H₂O | NH₃ (aq) | Direct Amination | 110 °C / 80 bar | 85 : 15 | ~ 96% ee (Inversion) |

| Methanol | NH₃ (gas) | Direct Amination | 90 °C / 50 bar | 70 : 30 | ~ 90% ee (Inversion) |

| Toluene | Benzylamine | Direct Amination | 110 °C / 1 atm | 60 : 40 | Variable (Sluggish) |

Experimental Workflows

Workflow for the amination of 1-benzylpyrrolidin-3-yl methanesulfonate via azide or direct routes.

Validated Experimental Protocols

Protocol A: Two-Step Amination via Azide Displacement (High Stereofidelity)

Recommended for early-stage drug discovery where enantiomeric purity (>99% ee) is prioritized over step count.

Step 1: Azidation

-

Dissolve 1.0 eq of (S)-1-benzylpyrrolidin-3-yl methanesulfonate in anhydrous DMF (0.2 M concentration).

-

Causality Check: Anhydrous DMF prevents competitive hydrolysis of the mesylate to the corresponding alcohol.

-

-

Add 1.5 eq of Sodium Azide (NaN₃).

-

Heat the reaction mixture to 60 °C under an inert argon atmosphere for 12 hours.

-

Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF.

-

In-Process Validation (Self-Validating System): Analyze the crude organic layer via FTIR spectroscopy. The appearance of a sharp, intense peak at ~2100 cm⁻¹ confirms the presence of the azide intermediate. If this peak is absent, the SN2 displacement has failed.

Step 2: Staudinger Reduction

-

Dissolve the crude (R)-1-benzyl-3-azidopyrrolidine in a THF/H₂O mixture (10:1 v/v).

-

Add 1.2 eq of Triphenylphosphine (PPh₃) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases (approx. 4 hours).

-

In-Process Validation: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. A vivid purple/blue spot confirms the successful reduction to the primary amine. The starting azide will not stain.

Protocol B: One-Step Direct Amination under Pressure (Industrial Scalability)

Adapted from established patent literature for large-scale manufacturing where step economy is critical[3][5].

-

Place 1.0 eq of (S)-1-benzylpyrrolidin-3-yl methanesulfonate into a high-pressure stainless steel autoclave.

-

Add a solution of THF and concentrated aqueous ammonia (NH₃) in a 1:3 volume ratio.

-

Causality Check: THF acts as a co-solvent to keep the lipophilic mesylate in solution, while the high concentration of aqueous ammonia drives the SN2 equilibrium forward against the competing E2 pathway.

-

-

Seal the autoclave, purge with argon, and pressurize with additional ammonia gas to 80 bar [3].

-

Heat the vessel to 110 °C for 150 minutes[5].

-

Cool the autoclave to room temperature and carefully vent the excess pressure.

-

Extract the residue with dichloromethane (DCM), filter, and concentrate under reduced pressure.

-

In-Process Validation: Analyze the crude product via LC-MS. The disappearance of the mesylate mass (M+H = 256 m/z) and the appearance of the target amine mass (M+H = 177 m/z) validates the direct amination[6].

References

-

[1] Title: Preparation method of cefditoren intermediate (R)-1-benzyl-3-aminopyrrolidine (CN111620802A) Source: Google Patents URL:

-

[3] Title: Process for making 3-amino-pyrolidine derivatives (US5977381A) Source: Google Patents URL:

-

[5] Title: Process for the preparation of 3-amino-pyrrolidine derivatives (EP0928787B1) Source: European Patent Office URL:

-

[2] Title: A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide Source: PubMed Central (PMC) URL:[Link]

-

[4] Title: Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review Source: ACS Omega URL:[Link]

-

[6] Title: Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C−N and C−O Bond Formation Source: AA Blocks / Literature Reference Database URL:[Link](Canonical DOI derived from search snippet context)

Sources

- 1. CN111620802A - Preparation method of cefditoren intermediate (R) -1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

- 2. A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5977381A - Process for making 3-amino-pyrolidine derivatives - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. aablocks.com [aablocks.com]

Application Note: A Robust Two-Step Synthesis of 3-Aminopyrrolidine from 1-benzylpyrrolidin-3-yl Methanesulfonate

Abstract

3-Aminopyrrolidine is a pivotal chiral building block in medicinal chemistry, forming the core of numerous therapeutic agents, including antagonists for chemokine receptor 2 and various antibacterial compounds.[1][2] This application note provides a detailed, field-proven protocol for the efficient conversion of 1-benzylpyrrolidin-3-yl methanesulfonate to 3-aminopyrrolidine. The synthesis is executed in a robust two-step sequence involving a nucleophilic substitution to form an azide intermediate, followed by a one-pot catalytic hydrogenation that concurrently reduces the azide and cleaves the N-benzyl protecting group. This guide explains the causality behind procedural choices, offers troubleshooting insights, and ensures scientific integrity through authoritative citations.

Introduction and Strategic Overview

The pyrrolidine ring is a privileged scaffold in drug discovery.[3] Specifically, the 3-amino-substituted variant provides a crucial handle for derivatization, enabling the synthesis of complex molecules with significant biological activity.[4] The presented synthesis route is designed for efficiency and scalability, starting from the commercially available or readily synthesized 1-benzylpyrrolidin-3-yl methanesulfonate.

The strategy hinges on two key transformations:

-

Azide Formation: The methanesulfonyl (mesyl) group at the 3-position is an excellent leaving group. It is displaced by an azide nucleophile (N₃⁻) via an Sₙ2 reaction. This step is critical as it introduces the nitrogen functionality that will become the target amine.

-

Reductive Amination and Deprotection: The resulting 1-benzyl-3-azidopyrrolidine intermediate is subjected to catalytic hydrogenation. This powerful technique serves a dual purpose: it reduces the azide moiety to a primary amine and simultaneously removes the N-benzyl (Bn) protecting group through hydrogenolysis.[5] This one-pot final step significantly improves process efficiency.

Mechanistic Rationale

Step 1: Sₙ2 Azidation

The conversion of the hydroxyl group of 1-benzyl-3-pyrrolidinol to a methanesulfonate ester dramatically enhances its leaving group potential. The subsequent reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) proceeds via a classic Sₙ2 mechanism. The azide ion acts as a potent nucleophile, attacking the carbon atom bearing the mesylate group and displacing it. If the starting material is chiral (e.g., (R)-1-benzylpyrrolidin-3-yl methanesulfonate), this step will result in an inversion of stereochemistry at the C-3 position.

Step 2: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a cornerstone of amine synthesis and deprotection.[5][6]

-

Azide Reduction: The azide group is readily reduced to a primary amine over a palladium catalyst in the presence of hydrogen. The reaction proceeds through the formation of intermediate nitrenes on the catalyst surface, which are rapidly hydrogenated.[7]

-

N-Benzyl Deprotection (Hydrogenolysis): The N-benzyl group is a widely used protecting group for amines due to its general stability and facile removal by catalytic hydrogenolysis.[5][6] The mechanism involves the cleavage of the benzylic carbon-nitrogen bond by active hydrogen species adsorbed on the palladium surface, yielding the deprotected amine and toluene as a clean byproduct.[5]

Combining these two reductions into a single operation streamlines the workflow, minimizes purification steps, and enhances overall yield.

Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 1-benzylpyrrolidin-3-yl methanesulfonate | ≥98% | Commercially Available |

| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |

| Palladium on Carbon (10% Pd/C) | Degussa type E101 | Johnson Matthey |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Diethyl Ether (Et₂O) | ACS Grade | VWR |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |

| Celite® 545 | --- | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker |

Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, nitrogen/argon inlet, Parr hydrogenator or H-Cube system, Buchner funnel, rotary evaporator, standard laboratory glassware.

Protocol Part A: Synthesis of 1-benzyl-3-azidopyrrolidine

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-benzylpyrrolidin-3-yl methanesulfonate (10.0 g, 39.2 mmol, 1.0 equiv).

-

Reagent Addition: Add anhydrous DMF (100 mL) to dissolve the starting material. To this solution, add sodium azide (3.82 g, 58.8 mmol, 1.5 equiv) in one portion.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) until the starting mesylate spot is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 300 mL of cold deionized water and extract with diethyl ether (3 x 100 mL).

-

Causality: Quenching in water precipitates organic products and dissolves inorganic salts like excess NaN₃ and the sodium mesylate byproduct.

-

-

Purification: Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil (1-benzyl-3-azidopyrrolidine) is typically of sufficient purity to be used directly in the next step. Expected yield is approximately 7.5-8.0 g (90-95%).

Protocol Part B: Synthesis of 3-Aminopyrrolidine Dihydrochloride

-

Catalyst Preparation: In a heavy-walled hydrogenation flask or a suitable pressure vessel, carefully add 10% Pd/C (0.8 g, 10% w/w of the azide intermediate) under a nitrogen atmosphere.

-

Safety Note: Palladium on carbon can be pyrophoric. Always handle in an inert atmosphere and avoid exposure to static discharge.

-

-

Reaction Setup: Add anhydrous methanol (100 mL) to wet the catalyst. To this slurry, add the crude 1-benzyl-3-azidopyrrolidine (8.0 g, 37.0 mmol) from Part A.

-

Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus (e.g., Parr shaker). Purge the system by evacuating and backfilling with hydrogen gas three times. Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen.

-

Reaction Conditions: Stir the mixture vigorously at room temperature for 18-24 hours.

-

Monitoring: The reaction can be monitored by the cessation of hydrogen uptake. Alternatively, a small aliquot can be carefully depressurized, filtered, and analyzed by ¹H NMR to confirm the disappearance of the benzyl and azide signals.

-

Workup - Catalyst Removal: Carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® 545 to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

-

Causality: Celite provides a fine filtration medium that prevents fine palladium particles from passing through.

-

-

Isolation of Dihydrochloride Salt: Combine the filtrates and cool in an ice bath. Carefully add concentrated HCl (approx. 7.5 mL, ~2.2 equivalents) dropwise. A white precipitate of 3-aminopyrrolidine dihydrochloride will form.

-

Purification: Stir the slurry at 0 °C for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 30 mL) and dry under vacuum to yield 3-aminopyrrolidine dihydrochloride as a white crystalline solid. Expected yield is 4.5-5.0 g (77-85% over two steps).

Data Summary and Visualization

Table 1: Reagent Quantities and Expected Yields

| Step | Compound | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Expected Yield |

| A | 1-benzylpyrrolidin-3-yl methanesulfonate | 255.34 | 10.0 g | 39.2 | 1.0 | --- |

| Sodium Azide | 65.01 | 3.82 g | 58.8 | 1.5 | --- | |

| 1-benzyl-3-azidopyrrolidine | 202.27 | --- | --- | --- | ~7.7 g (92%) | |

| B | 1-benzyl-3-azidopyrrolidine | 202.27 | ~7.7 g | ~38.1 | 1.0 | --- |

| 10% Pd/C | --- | 0.8 g | --- | Cat. | --- | |

| 3-Aminopyrrolidine Dihydrochloride | 159.06 | --- | --- | --- | ~4.8 g (80%) |

Reaction Workflow Diagram

Caption: Overall workflow for the two-step synthesis of 3-aminopyrrolidine.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Step A: Incomplete reaction | 1. Insufficient reaction time or temperature.2. Poor quality or wet DMF. | 1. Extend reaction time to 24h. Ensure temperature is stable at 80 °C.2. Use freshly opened anhydrous DMF. |